molecular formula C8H6N2O3 B14837397 (4-Cyano-6-hydroxypyridin-2-YL)acetic acid

(4-Cyano-6-hydroxypyridin-2-YL)acetic acid

Cat. No.: B14837397
M. Wt: 178.14 g/mol
InChI Key: SYDSNHSADOXFJS-UHFFFAOYSA-N
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Description

(4-Cyano-6-hydroxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of a cyano group, a hydroxyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-6-hydroxypyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, often carried out without solvents at room temperature or with heating .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions or the use of specific catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the cyano group may produce primary amines .

Mechanism of Action

The mechanism of action of (4-Cyano-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyano-6-hydroxypyridin-2-YL)acetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-(4-cyano-6-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6N2O3/c9-4-5-1-6(3-8(12)13)10-7(11)2-5/h1-2H,3H2,(H,10,11)(H,12,13)

InChI Key

SYDSNHSADOXFJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CC(=O)O)C#N

Origin of Product

United States

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